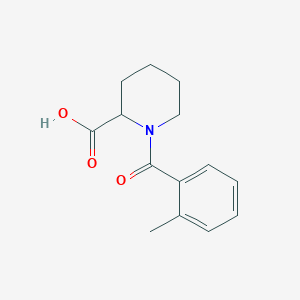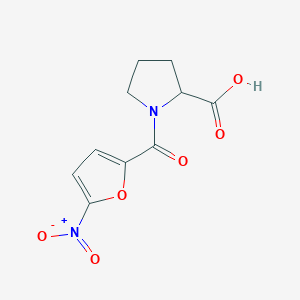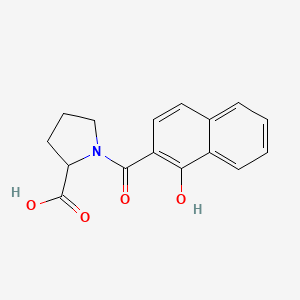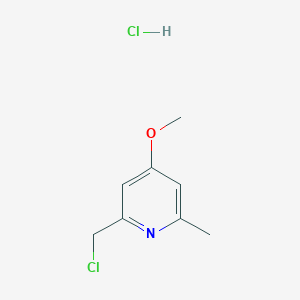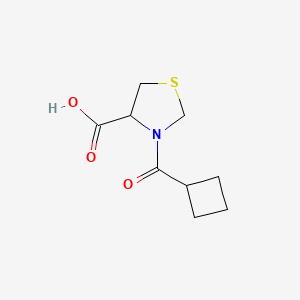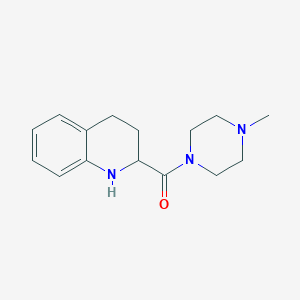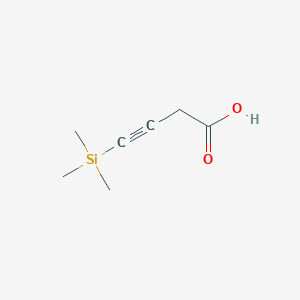
N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide
Vue d'ensemble
Description
“N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide” is a chemical compound with the CAS Number: 1104201-69-5 . It has a molecular weight of 252.32 and is typically found in powder form .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The IUPAC name for this compound is N-phenyl-1,2,3,4-tetrahydro-2-quinolinecarboxamide . The InChI Code is 1S/C16H16N2O/c19-16 (17-13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14 (12)18-15/h1-9,15,18H,10-11H2, (H,17,19) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Mécanisme D'action
N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide has been found to act as an agonist at certain receptors in the body. It binds to these receptors and activates them, leading to the production of various physiological responses. It has been found to activate the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and sleep. It has also been found to activate the adenosine A2A receptor, which is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to increase levels of serotonin and dopamine in the brain, which is associated with improved mood and cognitive function. It has also been found to reduce inflammation and pain, as well as to improve sleep quality. In addition, this compound has been found to have antioxidant and neuroprotective effects, which may be beneficial for neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide has several advantages for laboratory experiments. It is a stable, water-soluble compound that is easy to synthesize and store. It is also non-toxic and has a low cost. However, this compound does have some limitations. It is not as potent as some other compounds, and it may not be suitable for use in high-throughput screening experiments.
Orientations Futures
N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide has potential applications in a variety of areas. It could be used to study the mechanism of action and biochemical and physiological effects of various compounds, as well as to study the structure-activity relationships of various compounds. It could also be used to develop new drugs and therapies for neurological disorders such as Alzheimer's disease. In addition, this compound could be used to study the effects of various drugs on the body, as well as to develop new drugs and therapies for pain, inflammation, and other conditions.
Applications De Recherche Scientifique
N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide has been used in a variety of scientific studies, ranging from biochemistry to pharmacology. It has been used to study the mechanism of action and biochemical and physiological effects of various compounds. It has also been used in laboratory experiments to study the effects of various drugs on the body. In addition, this compound has been used to study the structure-activity relationships of various compounds, as well as their pharmacokinetics.
Safety and Hazards
Propriétés
IUPAC Name |
N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(17-13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)18-15/h1-9,15,18H,10-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJYOZDBTKNGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




